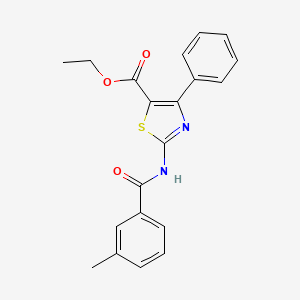

![molecular formula C22H20N2O5S B2797122 4-ethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide CAS No. 922035-15-2](/img/structure/B2797122.png)

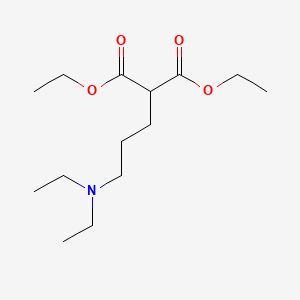

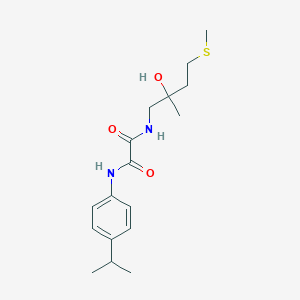

4-ethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a derivative of dibenzo[b,f][1,4]thiazepine . It is a selective inhibitor of the Dopamine D2 receptor . It is used in the treatment of central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .

Synthesis Analysis

The synthesis of this compound involves the use of compounds and pharmaceutically acceptable salts of a specific formula . The variables R1-R4, n, and L are defined in the patent . The patent also provides methods of synthesizing compounds of this formula .Molecular Structure Analysis

The molecular formula of this compound is C22H20N2O5S. It is a derivative of dibenzo[b,f][1,4]thiazepine .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are detailed in the patent . The patent provides methods of synthesizing compounds of a specific formula .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 130-132°C, a boiling point of 528.2±50.0 °C (Predicted), and a density of 1.39 g/cm3 . It is soluble in methanol .Scientific Research Applications

Photodynamic Therapy and Cancer Treatment

- The compound's relevance in photodynamic therapy for cancer treatment is highlighted by its potential as a photosensitizer. For instance, zinc phthalocyanine derivatives, similar in structural complexity, show high singlet oxygen quantum yield and good fluorescence properties, making them promising for Type II photodynamic cancer therapy (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Antifungal Activities

- Compounds structurally related to 4-ethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide exhibit significant anti-HIV and antifungal activities. This suggests potential for the compound in developing treatments for infectious diseases (Zareef et al., 2007).

Anticancer Activity

- Research on benzenesulfonohydrazide and benzenesulfonamide cyclic imide hybrids demonstrates promising anticancer activities against various human cancer cell lines. This implies potential therapeutic applications of structurally related compounds in oncology (Kumar et al., 2015).

Environmental Monitoring and Remediation

- The analysis of emerging contaminants, including benzotriazole, benzothiazole, and benzenesulfonamide compounds, from soil samples using microwave-assisted extraction and high-performance liquid chromatography underscores the importance of such compounds in environmental science for monitoring and remediation purposes (Speltini et al., 2016).

Synthetic Methodology and Chemical Synthesis

- Novel synthetic methodologies involving dibenzo[b,f][1,4]oxazepine compounds, such as catalytic enantioselective aza-Reformatsky reactions, highlight the compound's relevance in synthetic organic chemistry, providing pathways to chiral molecules with high yields and selectivity (Munck et al., 2017).

Mechanism of Action

Future Directions

The patent mentions that this compound has potential use in treating patients suffering from central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia . This suggests potential future directions for research and therapeutic applications.

properties

IUPAC Name |

4-ethoxy-N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O5S/c1-3-28-16-6-8-17(9-7-16)30(26,27)24-15-5-11-20-18(13-15)22(25)23-19-12-14(2)4-10-21(19)29-20/h4-13,24H,3H2,1-2H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKGRBMPIFBVXKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)C)NC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-ethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

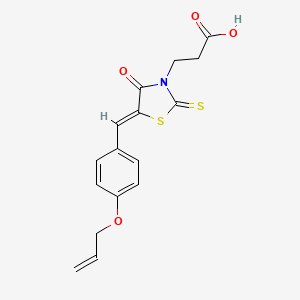

![2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2797039.png)

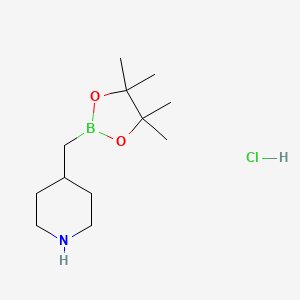

![3-[[4-[(7-Fluoro-2-methyl-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]methyl]benzonitrile](/img/structure/B2797040.png)

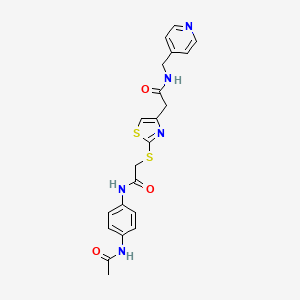

![2-[(5-chloropyridin-2-yl)amino]-N-[3-(dimethylamino)propyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2797046.png)

![5,5-Dimethylspiro[2.3]hexan-2-amine;hydrochloride](/img/structure/B2797054.png)

![N-{[(2,4-difluorophenyl)methylidene]amino}guanidine](/img/structure/B2797059.png)